(-)-Didesoxycannabidiol
Description
(-)-Didesoxycannabidiol is a synthetic analog of cannabidiol (CBD), characterized by the absence of two hydroxyl groups (denoted by "didesoxy") in its molecular structure compared to CBD. Such analogs are often studied for their modified pharmacokinetic or pharmacodynamic profiles, which may enhance stability, bioavailability, or target specificity compared to parent compounds like CBD .
Properties
CAS No. |
1381973-51-8 |
|---|---|
Molecular Formula |
C21H30 |
Molecular Weight |
282.471 |
IUPAC Name |
1-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4-pentylbenzene |
InChI |
InChI=1S/C21H30/c1-5-6-7-8-18-10-12-19(13-11-18)21-15-17(4)9-14-20(21)16(2)3/h10-13,15,20-21H,2,5-9,14H2,1,3-4H3/t20-,21-/m0/s1 |
InChI Key |
VGBLUPCGCQUYRW-SFTDATJTSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C2C=C(CCC2C(=C)C)C |
Synonyms |
(-)-trans-Didesoxycannabidiol; Didesoxy CBD; ∆1(2)-trans-Didesoxycannabidiol; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Didesoxycannabidiol typically involves multiple steps, starting from readily available precursors. One common route involves the selective reduction of cannabidiol to remove specific functional groups. This process may include:
Reduction: Using reagents such as lithium aluminum hydride or sodium borohydride to selectively reduce cannabidiol.
Purification: Employing chromatographic techniques to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Didesoxycannabidiol can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Further reduction of this compound can be achieved using strong reducing agents, resulting in the formation of fully saturated analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
Chemistry: (-)-Didesoxycannabidiol is used as a model compound to study the reactivity and stability of synthetic cannabinoids. It serves as a reference for developing new synthetic routes and optimizing reaction conditions.
Biology: In biological research, this compound is investigated for its potential interactions with cannabinoid receptors and other molecular targets. Studies focus on its effects on cellular signaling pathways and its potential therapeutic applications.
Medicine: The compound is explored for its potential medicinal properties, including anti-inflammatory, analgesic, and neuroprotective effects. Research aims to understand its mechanism of action and evaluate its efficacy in preclinical and clinical settings.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it a valuable component in various applications, including pharmaceuticals and biotechnology.
Mechanism of Action
Molecular Targets and Pathways: (-)-Didesoxycannabidiol exerts its effects primarily through interactions with cannabinoid receptors, such as CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes. The compound may also interact with other molecular targets, influencing signaling pathways involved in inflammation, pain, and neuroprotection.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
8,9-Dihydrocannabidiol
- Structural Differences : 8,9-Dihydrocannabidiol is a hydrogenated derivative of CBD, where the double bond in the terpene ring is saturated. This modification increases molecular rigidity and may alter receptor binding kinetics.
- Pharmacological Properties :
- Applications : Investigated for topical formulations targeting microbial infections and oxidative stress-related pathologies .
1(R),2(S)-Epoxy Cannabidiol
- Structural Differences : Features an epoxide group in the terpene ring, introducing a reactive oxygen moiety.
- Physicochemical Properties :
- Applications : Primarily used as a reference standard in forensic and metabolic studies due to its stability and detectability .
Cannabidiol (CBD)
- CBD’s pharmacological complexity involves interactions with serotonin (5-HT~1A~), TRPV1, and PPAR-γ receptors, while structural analogs may exhibit divergent target affinities .
Comparative Data Table
Research Findings and Mechanistic Insights
- Structural Modifications :
- Pharmacological Implications: Removal of hydroxyl groups in this compound may reduce metabolic clearance, prolonging half-life compared to CBD. Analog-specific activities (e.g., 8,9-Dihydrocannabidiol’s antibacterial effects) highlight the role of minor structural changes in diversifying therapeutic utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
